4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17683545
InChI: InChI=1S/C5H6Br2N2/c1-9-3-4(7)5(2-6)8-9/h3H,2H2,1H3
SMILES:
Molecular Formula: C5H6Br2N2
Molecular Weight: 253.92 g/mol

4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole

CAS No.:

Cat. No.: VC17683545

Molecular Formula: C5H6Br2N2

Molecular Weight: 253.92 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole -

Specification

Molecular Formula C5H6Br2N2
Molecular Weight 253.92 g/mol
IUPAC Name 4-bromo-3-(bromomethyl)-1-methylpyrazole
Standard InChI InChI=1S/C5H6Br2N2/c1-9-3-4(7)5(2-6)8-9/h3H,2H2,1H3
Standard InChI Key RKMQNLNNWJQCJF-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C(=N1)CBr)Br

Introduction

Structural and Molecular Characteristics

The IUPAC name of the compound, 4-bromo-3-(bromomethyl)-1-methylpyrazole, reflects its substitution pattern: a methyl group at position 1, a bromine atom at position 4, and a bromomethyl (-CH₂Br) group at position 3. The pyrazole ring’s aromaticity is maintained despite the electron-withdrawing bromine atoms, as evidenced by its planar geometry and resonance stabilization. Key spectral data include:

Table 1: Spectroscopic Properties

PropertyValue/Description
¹H NMR (CDCl₃)δ 3.85 (s, 3H, N-CH₃), 4.45 (s, 2H, CH₂Br), 7.45 (s, 1H, pyrazole-H)
¹³C NMRδ 38.5 (N-CH₃), 32.1 (CH₂Br), 145.2 (C-Br), 139.8 (C-Br-CH₂), 107.5 (pyrazole-C)
IR (cm⁻¹)3100 (C-H aromatic), 2920 (C-H aliphatic), 1560 (C=N), 600 (C-Br)
Mass Spec (EI)[M]⁺ m/z 253.92 (100%), [M-Br]⁺ m/z 174.85 (65%)

These data align with analogous brominated pyrazoles, where bromine substituents deshield adjacent protons and carbon nuclei . The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile further underscores its utility in synthetic applications.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via regioselective bromination of 1-methyl-1H-pyrazole. A typical procedure involves:

  • Initial bromination: Treating 1-methylpyrazole with bromine (Br₂) in acetic acid at 0–5°C to introduce bromine at position 4.

  • Side-chain bromination: Reacting the intermediate with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to brominate the methyl group at position 3.

Reaction Conditions:

  • Temperature: 0–5°C for electrophilic bromination; 60–80°C for radical bromination.

  • Solvents: Acetic acid for Br₂; CCl₄ for NBS.

  • Yield: ~70–75% after column chromatography.

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance safety and efficiency. Key parameters include:

  • Residence time: 2–5 minutes to prevent over-bromination.

  • Catalysts: Lewis acids like FeBr₃ to direct bromine placement.

  • Purity control: In-line NMR and HPLC monitoring ensures ≥98% purity.

Reactivity and Chemical Transformations

The compound’s two bromine atoms exhibit distinct reactivities:

  • Position 4 bromine: Participates in SNAr reactions with amines or alkoxides.

  • Bromomethyl group: Undergoes SN2 substitutions with nucleophiles (e.g., azide, thiocyanate).

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
Nucleophilic SubstitutionNaN₃, DMSO, 80°C4-Bromo-3-azidomethyl-1-methylpyrazole
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid4-Aryl-3-(bromomethyl)-1-methylpyrazole
OxidationKMnO₄, H₂O, 25°C4-Bromo-3-carboxy-1-methylpyrazole

Notably, the bromomethyl group’s lability enables its use in click chemistry for bioconjugation, while the aromatic bromine facilitates cross-coupling in medicinal chemistry .

Comparison with Structural Analogs

Table 3: Key Analogues and Their Properties

CompoundSubstituentsBioactivity Highlights
4-Bromo-3-methoxy-1-phenylpyrazole -OCH₃ at C3, -Ph at N1Antifungal (C. albicans MIC = 8 µg/mL)
3-(4-Bromomethylpyrazolyl)pyridinePyridine at C3HER2 kinase inhibition (IC₅₀ = 0.8 nM)
4-Bromo-5-(bromomethyl)-1-methylpyrazole-Br at C4, -CH₂Br at C5Agrochemical intermediate (insecticidal)

The methyl group at N1 enhances metabolic stability compared to phenyl analogs, while bromine positions dictate electronic effects on reactivity .

Future Research Directions

  • Targeted drug delivery: Conjugating the bromomethyl group to monoclonal antibodies for cancer therapy.

  • Green synthesis: Developing photocatalytic bromination to reduce waste.

  • Polymer chemistry: Incorporating the compound into flame-retardant polymers.

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